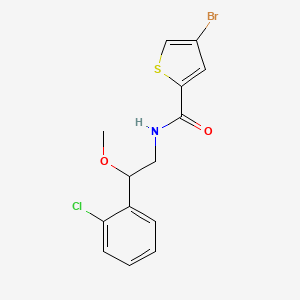

![molecular formula C21H14Cl2N2O3S B2648632 3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-34-9](/img/structure/B2648632.png)

3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide, commonly referred to as DCNP, is a synthetic compound that has a wide range of applications in scientific research. DCNP is a versatile compound that can be used in a variety of ways, both in the laboratory and in the field. It is a valuable tool for scientists as it has a wide range of properties and can be used in a variety of experiments. DCNP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Evaluation

Research has focused on synthesizing and evaluating the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against several human cancer cell lines, demonstrating significant potential in anticancer therapies. Compounds were shown to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting a mechanism of action involving upregulation of caspase proteins and gene expression levels of caspases (Ravichandiran et al., 2019).

Photosensitized Oxidation Studies

In photosensitized oxidation studies, the reaction dynamics of alkyl phenyl sulfoxides under photosensitized conditions have been examined. These studies provide insights into the mechanisms of C-S bond cleavage in sulfoxide radical cations, which could have implications for the synthesis of new compounds and the understanding of reaction pathways in organic chemistry (Baciocchi et al., 2008).

Dye-Forming Coupler Synthesis

The synthesis of new cyan dye-forming couplers containing sulfone groups highlights the role of these compounds in the development of dye and pigment industries. These efforts aim at producing compounds with comparable or superior properties to existing standards, showcasing the potential for improved materials in imaging and dyeing applications (Qiao Yong-mei, 2011).

Heterocyclic Synthesis

Compounds related to the specified chemical structure have been utilized in the synthesis of new antibiotic and antibacterial drugs, highlighting their role in medicinal chemistry. The synthesis of thiophene-2-carboxamide derivatives and their evaluation against various bacteria underscore the potential for developing new therapeutic agents (Ahmed, 2007).

Polyimide Films

In materials science, the synthesis of colorless and transparent polyimide (PI) films using various diamine monomers, including those with sulfone groups, demonstrates the importance of these compounds in creating materials with desirable thermal, mechanical, and optical properties. This research is crucial for the development of advanced materials for electronics, coatings, and other applications (Jeon et al., 2022).

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O3S/c1-13-4-2-3-5-19(13)29(27,28)20-9-7-16(10-15(20)12-24)25-21(26)14-6-8-17(22)18(23)11-14/h2-11H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAPUXNPVDQKDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

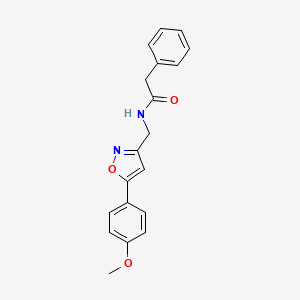

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)

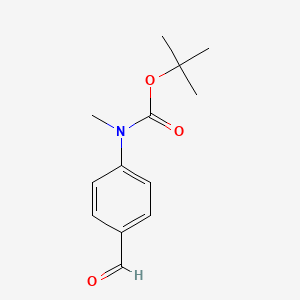

![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

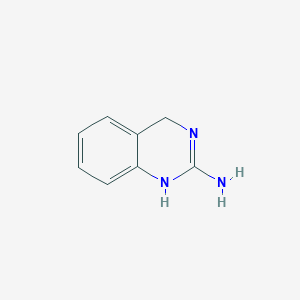

![tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate](/img/structure/B2648558.png)

![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)

![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1-{1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2648566.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)